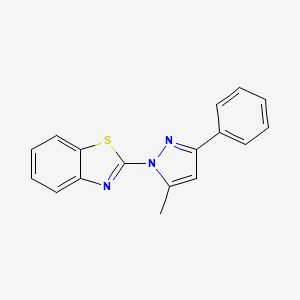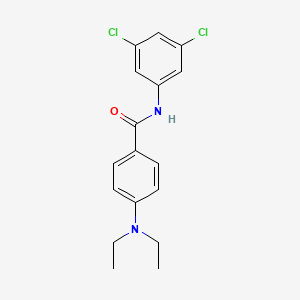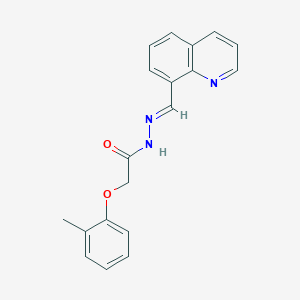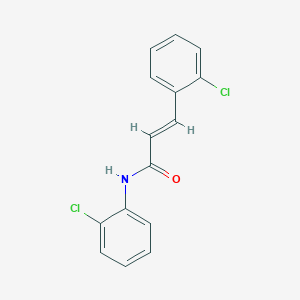
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopentanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of antipyrine-like derivatives, including those structurally similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopentanecarboxamide, involves intricate organic reactions yielding compounds with specific functional groups. These derivatives are synthesized in good yields and characterized spectroscopically. The process often includes reactions that lead to the formation of specific structural motifs, crucial for the compound's biological and chemical properties (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is typically characterized using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These methods reveal the compound's crystalline structure, including hydrogen bonding interactions and π-interactions, which are essential for understanding the compound's stability and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties
Antipyrine derivatives undergo various chemical reactions that showcase their reactivity, such as 1,3-dipolar cycloaddition and rearrangement reactions. These reactions often result in the formation of novel compounds with diverse structural frameworks, highlighting the versatility of antipyrine derivatives in chemical synthesis (Liu et al., 2014).
Physical Properties Analysis
The physical properties of antipyrine derivatives, such as melting point, solubility, and λmax, are determined through various spectroscopic and analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and potential applications in material science and pharmaceuticals (Aydın & Dağci, 2012).
Chemical Properties Analysis
The chemical properties of antipyrine derivatives, including their reactivity towards different reagents and conditions, are pivotal for their application in synthetic chemistry. These properties are explored through reactions that highlight the compounds' functional group transformations and their implications for further chemical synthesis and biological applications (Kemskii et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Intermolecular Interactions in Derivatives : This compound and its derivatives have been used in the synthesis and structural characterization of new antipyrine derivatives. These derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that their structures are stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).
Heterocyclic Synthesis Applications : The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. These have potential applications in medicinal chemistry, demonstrating the versatility of the compound in synthesizing biologically active molecules (Fadda et al., 2012).
Biological Applications
Anticancer Potential : Derivatives of this compound have shown significant anticancer activity against human tumor breast cancer cell lines. This suggests its potential use in developing new therapeutic agents for cancer treatment (Ghorab et al., 2014).
Antibacterial Activities : Schiff bases derived from this compound have been synthesized and shown moderate to good antibacterial activity against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Asiri & Khan, 2010).
Antimycobacterial Properties : Some derivatives have been synthesized and found to be effective against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Ahsan et al., 2012).
Antimicrobial and Antifungal Activities : Synthesized derivatives have been tested for their in vitro antibacterial and antifungal activities, showing effectiveness against several microorganisms (Fadda et al., 2017).
Chemical and Physical Properties
Molecular Conformation Analysis : The compound's derivatives have been studied for their different molecular conformations, providing insights into their chemical properties and potential applications in drug design (Narayana et al., 2016).
Thermal and Spectral Investigation : Studies on the thermal and spectral properties of its metal complexes have been conducted, offering potential applications in the field of materials science (Abouel‐Enein et al., 2020).
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(18-16(21)13-8-6-7-9-13)17(22)20(19(12)2)14-10-4-3-5-11-14/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGZCMDNNNIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)




![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)
![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)
